Steviolmonoside

Descripción

Glucosilsteviol has been reported in Rubus chingii var. suavissimus with data available.

sophorose moiety of steviol replaced by glucose;

Structure

3D Structure

Propiedades

IUPAC Name |

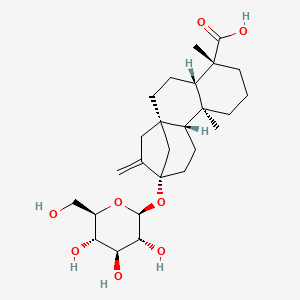

(1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,7-4-8-24(16,3)22(31)32)17(25)6-10-26(14,13-25)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30H,1,4-13H2,2-3H3,(H,31,32)/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIDJGUAAUSPMG-CULFPKEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-60-4 |

Source

|

| Record name | Steviolmonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosilsteviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEVIOLMONOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQY53Y3B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Steviolmonoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Steviolmonoside, a key diterpene glycoside derived from the leaves of Stevia rebaudiana. This document is intended to serve as a foundational resource, presenting quantitative data, detailed experimental methodologies, and relevant biochemical and experimental workflows to support research and development activities.

Core Physicochemical Characteristics

This compound is a beta-D-glucoside formed from the formal condensation of the tertiary allylic hydroxy group of steviol (B1681142) with beta-D-glucopyranose.[1] It serves as a crucial intermediate in the biosynthesis of more complex steviol glycosides like stevioside (B1681144) and rebaudioside A.[2][3][4] Its physical state is typically a white to light yellow powder.[5][6]

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₀O₈ | [1] |

| Molecular Weight | 480.6 g/mol | [1] |

| Exact Mass | 480.27231823 Da | [1] |

| Physical Description | Powder | [6] |

| Melting Point | Data not available. For context, the related compound Steviolbioside melts at 198–199 °C. | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[6] Water solubility data is not readily available, but related steviol glycosides are generally poorly soluble in water.[5][7][8] | |

| Specific Optical Rotation | Data not available. | |

| Computed XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 137 Ų | [1] |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 8 |

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of physicochemical properties. While specific experimental records for this compound are not publicly detailed, the following sections describe standard protocols applicable to steviol glycosides.

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt).

-

Procedure:

-

A small, dry sample of this compound powder is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.

-

The tube is placed into the heating block of the melting point apparatus.[9]

-

The sample is heated at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

A second, fresh sample is prepared and heated to a temperature approximately 20 °C below the estimated range.

-

The heating rate is then slowed to 1-2 °C/min to allow for precise observation.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[9]

-

Equilibrium solubility measurement is a standard method to quantify the solubility of a compound in a specific solvent.

-

Apparatus: HPLC system with UV detector, analytical balance, temperature-controlled shaker, centrifuge.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The vial is placed in a temperature-controlled shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.[8]

-

A sample of the clear supernatant is carefully removed, filtered (e.g., through a 0.45 µm filter), and diluted as necessary.[10]

-

The concentration of the dissolved this compound in the diluted supernatant is quantified using a validated HPLC-UV method at a specific wavelength (e.g., 210 nm), by comparing its peak area to a standard calibration curve.[8][11]

-

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, a fundamental property of enantiomers.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific solvent (e.g., ethanol) to a known concentration (c), typically in g/mL.[12]

-

The polarimeter cell of a known path length (l), in decimeters (dm), is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.

-

A blank reading is first taken with the cell filled only with the pure solvent.

-

The cell containing the sample solution is then placed in the polarimeter, and the observed angle of rotation (α) is measured.[12]

-

The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) .[13] The measurement is typically reported with the temperature and the wavelength of light used (e.g., the sodium D-line, 589 nm).[13][14]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental workflows relevant to this compound.

This compound is a pivotal intermediate in the enzymatic pathway that produces the diversity of steviol glycosides found in Stevia rebaudiana. The process begins with the aglycone steviol and proceeds through a series of glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs).[2][3]

The isolation of this compound and other steviol glycosides from Stevia leaves involves a multi-step process designed to extract the target compounds and remove impurities such as pigments, lipids, and other plant metabolites.

References

- 1. This compound | C26H40O8 | CID 21593622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. This compound | CAS:60129-60-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

The Discovery and Isolation of Steviolmonoside from Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steviolmonoside, a key biosynthetic intermediate of the sweet-tasting steviol (B1681142) glycosides, is a naturally occurring diterpenoid glycoside found in the leaves of Stevia rebaudiana. While not one of the most abundant glycosides in the plant, its role as a precursor to major compounds like stevioside (B1681144) and rebaudioside A makes it a significant subject of study for understanding and potentially manipulating the steviol glycoside biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound.

Introduction: A Historical Perspective

The journey to understanding the chemical constituents of Stevia rebaudiana began with the indigenous Guaraní people of Paraguay and Brazil, who have used the leaves of this plant for centuries as a sweetener.[1][2] The plant was first scientifically described by Swiss botanist Moisés Santiago Bertoni in 1899.[1] However, it was not until 1931 that French chemists M. Bridel and R. Lavielle isolated the primary glycosides responsible for the plant's intense sweetness, which they named stevioside and rebaudioside.[3]

While these major glycosides have been the focus of extensive research and commercialization, the more minor components and biosynthetic intermediates, such as this compound, have been elucidated over time through advancements in analytical and spectroscopic techniques. The formal characterization of this compound as a component of Stevia rebaudiana has been part of the broader effort to map the intricate biosynthetic pathway of all steviol glycosides.

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of all steviol glycosides within the leaves of Stevia rebaudiana. The pathway begins with the synthesis of the diterpenoid aglycone, steviol, from geranylgeranyl diphosphate (B83284) (GGDP). A series of enzymatic reactions, including cyclization and hydroxylation, lead to the formation of steviol.

The crucial step in the formation of this compound is the glycosylation of the C-13 hydroxyl group of steviol. This reaction is catalyzed by the enzyme UDP-glucosyltransferase (UGT), specifically UGT85C2, which transfers a glucose moiety from UDP-glucose to steviol. This initial glycosylation event is considered a key regulatory step in the overall pathway. This compound then serves as the substrate for subsequent glycosylation steps, leading to the formation of the more complex and abundant steviol glycosides like steviolbioside, stevioside, and rebaudioside A.

Isolation of this compound

The isolation of this compound from the leaves of Stevia rebaudiana is a multi-step process that involves extraction, purification, and chromatographic separation. The following protocol is based on the methodology described by Kumar et al. (2014).

Experimental Workflow

Detailed Experimental Protocols

3.2.1. Plant Material and Extraction

-

Preparation of Plant Material: Freshly collected leaves of Stevia rebaudiana are air-dried in the shade and then oven-dried at 50-60°C to a constant weight. The dried leaves are ground into a fine powder.

-

Solvent Extraction: The powdered leaves are subjected to extraction with methanol using a Soxhlet apparatus for 24-48 hours. Alternatively, maceration with methanol at room temperature with continuous stirring for 48-72 hours can be employed.

3.2.2. Purification of the Crude Extract

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

-

Decolorization: The concentrated extract is dissolved in hot water and treated with activated charcoal to remove pigments and other coloring impurities. The mixture is stirred for 1-2 hours and then filtered.

-

Ion-Exchange Chromatography: The decolorized aqueous extract is passed through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD-2) to adsorb the steviol glycosides. The column is washed with water to remove sugars and other polar impurities. The glycosides are then eluted with methanol or ethanol (B145695).

3.2.3. Chromatographic Separation

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent such as n-hexane or chloroform (B151607).

-

Sample Loading: The concentrated glycoside fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Monitoring: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) on silica gel plates. A suitable developing solvent system is chloroform:methanol:water (in appropriate ratios). The spots are visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Isolation of this compound: Fractions containing the compound with the Rf value corresponding to this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed through various physicochemical and spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₄₀O₈ |

| Molecular Weight | 480.6 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 196-198 °C |

Spectroscopic Data

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (alkane) |

| ~1690 | C=O stretching (carboxylic acid) |

| ~1640 | C=C stretching (alkene) |

| ~1070 | C-O stretching (glycosidic linkage) |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The chemical shifts confirm the presence of the steviol aglycone and a single glucose unit.

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following are representative values.)

¹H NMR (in Pyridine-d₅):

-

Signals for the two methyl groups of the steviol backbone.

-

Characteristic signals for the exocyclic methylene (B1212753) protons.

-

A doublet for the anomeric proton of the glucose unit, indicating a β-glycosidic linkage.

-

A complex pattern of signals for the other protons of the steviol skeleton and the glucose moiety.

¹³C NMR (in Pyridine-d₅):

-

Signals for the 20 carbons of the steviol aglycone.

-

Signals for the 6 carbons of the glucose unit, with the anomeric carbon appearing at a characteristic downfield shift.

-

A signal for the carboxylic acid carbon.

Quantitative Analysis

Quantitative data for this compound is limited in the literature due to its relatively low abundance compared to other steviol glycosides. However, the following data provides an indication of its recovery.

| Parameter | Value | Reference |

| Percentage Recovery from Crude Extract | 4.65% | Kumar et al., 2014 |

It is important to note that the yield of this compound can vary significantly depending on the cultivar of Stevia rebaudiana, growing conditions, and the efficiency of the extraction and purification methods employed.

Conclusion

The discovery and isolation of this compound have been instrumental in elucidating the biosynthetic pathway of steviol glycosides in Stevia rebaudiana. While it is a minor component, its role as a key intermediate makes it a valuable target for researchers in plant biochemistry, natural product chemistry, and drug development. The detailed methodologies provided in this guide offer a framework for the successful isolation and characterization of this compound, paving the way for further studies on its biological activities and potential applications. As analytical techniques continue to advance, a more comprehensive quantitative understanding of the minor steviol glycosides, including this compound, is anticipated.

References

Natural sources and occurrence of Steviolmonoside in plants

An In-depth Technical Guide to the Natural Sources and Occurrence of Steviolmonoside in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diterpene glycoside, a natural plant secondary metabolite built upon the aglycone steviol (B1681142). It serves as a crucial intermediate in the biosynthesis of a suite of sweet-tasting steviol glycosides renowned for their use as non-caloric sweeteners. While not as abundant as major glycosides like stevioside (B1681144) or rebaudioside A, the study of this compound is vital for understanding the metabolic pathways that produce these commercially significant compounds. This guide provides a comprehensive overview of its natural sources, biosynthesis, and the technical protocols for its extraction and analysis.

Natural Sources and Occurrence

This compound is found in a limited number of plant species, where it typically exists as a minor component.

-

Stevia rebaudiana (Bertoni): This perennial herb of the Asteraceae family is the most well-known and primary source of steviol glycosides.[1][2] this compound is a precursor to the other major glycosides within the plant. The highest concentration of these glycosides is found in the leaves, followed by the flowers, stems, and roots.[1][3] While the total steviol glycoside content can range from 4% to 20% of the leaf's dry weight, this compound is present in trace amounts as it is rapidly converted to downstream glycosides.[4][5]

-

Rubus suavissimus S. Lee (Chinese Sweet Tea): This plant from the Rosaceae family is another source of steviol glycosides.[6][7] It is known for producing rubusoside (B1680263) as its primary sweet compound, but it also contains a detectable and variable amount of this compound.[2][6][7]

-

Stevia phlebophylla and Rubus chingii: These species are also reported to contain steviol glycosides, implying the presence of this compound as a biosynthetic intermediate.[8]

Quantitative Data on Steviol Glycoside Occurrence

Quantitative analysis of Stevia rebaudiana extracts primarily focuses on the most abundant glycosides due to their contribution to sweetness and commercial value. This compound, as a transient intermediate, is often not quantified or is present below the limit of quantification in standard analyses.

| Plant Species | Plant Part | This compound Concentration (% of Dry Weight) | Major Glycoside Concentrations (% of Dry Weight) | Reference(s) |

| Stevia rebaudiana | Leaves | Trace amounts; not typically quantified | Stevioside: 5 - 10% Rebaudioside A: 2 - 4% Rebaudioside C: 1 - 2% Dulcoside A: 0.5 - 1% | [1][8][9] |

| Rubus suavissimus | Leaves | Present; variable trace amounts | Rubusoside: ~5% | [2][7] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs in different compartments of the plant cell. The pathway shares its initial steps with the formation of gibberellic acid, a vital plant hormone.[6][9]

-

Plastid-Localized Synthesis: The pathway begins in the plastids via the methylerythritol 4-phosphate (MEP) pathway. Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized and condensed to form geranylgeranyl diphosphate (GGDP).[2][10]

-

Formation of ent-Kaurene (B36324): GGDP undergoes cyclization reactions catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to produce ent-kaurene.[10][11]

-

Endoplasmic Reticulum (ER) Modifications: ent-Kaurene is transported to the ER, where it is oxidized in a three-step process by ent-kaurene oxidase (KO) to form ent-kaurenoic acid.[10][11] This molecule is the final common substrate for both the steviol glycoside and gibberellin pathways.[10]

-

Formation of Steviol: The pathway diverges as ent-kaurenoic acid is hydroxylated at the C-13 position by kaurenoic acid 13-hydroxylase (KAH) to yield the aglycone, steviol .[1][11]

-

Cytosolic Glycosylation: In the final and key step, steviol is transported to the cytosol. The enzyme UDP-glycosyltransferase UGT85C2 catalyzes the transfer of a single glucose moiety from UDP-glucose to the 13-hydroxyl group of steviol.[1][3][12] This reaction forms This compound and is considered a critical regulatory point in the entire steviol glycoside biosynthetic pathway.[1]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound from GGDP.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation

This protocol outlines a standard laboratory procedure for obtaining a purified extract containing steviol glycosides.

-

Sample Preparation:

-

Harvest fresh plant leaves (e.g., Stevia rebaudiana).

-

Dry the leaves to a constant weight, either by air-drying in the shade or using a hot air oven at a controlled temperature (e.g., 50°C for 24 hours) to prevent degradation of thermolabile compounds.[4]

-

Grind the dried leaves into a fine powder (e.g., 400-500 µm mesh size) to increase the surface area for efficient extraction.[8][13]

-

-

Solvent Extraction:

-

Objective: To extract steviol glycosides from the powdered leaf matrix.

-

Apparatus: Reflux extraction setup or a maceration vessel.

-

Solvents: High-purity water, methanol, or ethanol (B145695) are commonly used. Water is a cost-effective and green solvent.[8][13]

-

Procedure (Hot Water Extraction):

-

Combine the powdered leaves with deionized water in a solid-to-liquid ratio of 1:15 (w/v) (e.g., 50 g powder in 750 mL water).[8]

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) with continuous agitation for a defined period (e.g., 4-8 hours).[13][14]

-

After extraction, cool the mixture to room temperature and separate the solid plant material from the liquid extract via vacuum filtration.[8]

-

The resulting liquid is the crude aqueous extract.

-

-

-

Purification:

-

Objective: To remove pigments, lipids, and other impurities.

-

Flocculation/Coagulation: Adjust the pH of the crude extract (e.g., to pH 3 with citric acid) and allow it to stand, or use flocculating agents to precipitate impurities.[14] Centrifuge the mixture to remove the precipitate.

-

Decolorization: Pass the clarified extract through a column packed with an adsorbent resin or activated carbon to remove colored compounds.

-

Membrane Filtration (Optional): For higher purity, employ ultrafiltration (UF) and nanofiltration (NF) sequentially. UF removes high molecular weight impurities, while NF concentrates the smaller steviol glycosides.[14]

-

Crystallization: Concentrate the purified extract under vacuum to induce supersaturation. Cool the concentrate (e.g., at 4°C) to allow the steviol glycosides to crystallize. The crystals can then be collected by filtration.[4]

-

-

Chromatographic Separation (for isolating individual glycosides):

-

Objective: To separate this compound from other steviol glycosides.

-

Technique: Column chromatography over silica (B1680970) gel is a standard method.[4]

-

Procedure:

-

Dissolve the dried, purified extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica gel column.

-

Elute the column with a gradient of solvents, typically increasing in polarity (e.g., a chloroform:methanol gradient).[4]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the relevant fractions and evaporate the solvent to obtain isolated this compound.

-

-

Quantification by HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

-

Instrumentation and Conditions:

-

System: HPLC with UV or Mass Spectrometry (MS) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an acidic aqueous buffer. A typical mobile phase is a 32:68 (v/v) mixture of acetonitrile and 10 mM sodium phosphate (B84403) buffer, with the pH adjusted to 2.6.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm. For higher sensitivity and specificity, HPLC-MS/MS can be employed.

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

-

Standard and Sample Preparation:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the dried plant extract. Dissolve it in the mobile phase or methanol, vortex, and sonicate for 15 minutes to ensure complete dissolution. Centrifuge the solution to pellet any insoluble material. Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

-

-

Analysis and Calculation:

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The concentration is typically expressed as mg per gram of dry weight (mg/g DW).

-

Experimental Workflow Diagram

Caption: General workflow for extraction and analysis of this compound.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ltscientific.com [ltscientific.com]

- 4. lcms.cz [lcms.cz]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 8. nutrafoods.eu [nutrafoods.eu]

- 9. Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C26H40O8 | CID 21593622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rubusoside | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. agritrop.cirad.fr [agritrop.cirad.fr]

The Sweet Symphony of Steviolmonoside: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steviolmonoside, a key intermediate in the biosynthesis of the intensely sweet steviol (B1681142) glycosides, is the focus of significant research due to the burgeoning global demand for natural, non-caloric sweeteners. Understanding and optimizing its production is paramount for the food and beverage industry, as well as for pharmaceutical applications exploring the therapeutic potential of these compounds. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Pathway: From Precursor to Sweetness

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and culminates in the specific glycosylation of the steviol aglycone. The pathway is a fascinating example of plant secondary metabolism, involving enzymes from different cellular compartments.

The initial steps of the pathway, leading to the formation of steviol, are shared with the biosynthesis of gibberellins, a class of plant hormones. The pathway diverges at the level of ent-kaurenoic acid.

The key enzymatic steps leading to this compound are:

-

Geranylgeranyl Diphosphate (GGPP) to ent-Copalyl Diphosphate (CDP): The pathway initiates in the plastid where GGPP is cyclized by Copalyl Diphosphate Synthase (CPS) .

-

ent-Copalyl Diphosphate (CDP) to ent-Kaurene: Subsequently, ent-Kaurene Synthase (KS) catalyzes the conversion of CDP to ent-kaurene.

-

ent-Kaurene to ent-Kaurenoic Acid: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a three-step oxidation to ent-kaurenoic acid, a reaction catalyzed by the cytochrome P450 monooxygenase, ent-Kaurene Oxidase (KO) .

-

ent-Kaurenoic Acid to Steviol: This is the committed step towards steviol glycoside synthesis. The enzyme ent-Kaurenoic Acid 13-Hydroxylase (KAH) , another cytochrome P450 enzyme, hydroxylates ent-kaurenoic acid at the C-13 position to form steviol.

-

Steviol to this compound: The final step in the formation of this compound occurs in the cytoplasm. The enzyme UDP-glycosyltransferase 85C2 (UGT85C2) catalyzes the transfer of a glucose moiety from UDP-glucose to the C-13 hydroxyl group of steviol, yielding this compound.[1]

Quantitative Insights into the Pathway

A thorough understanding of the enzymatic kinetics and production yields is crucial for optimizing the biosynthesis of this compound in various systems. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) | Organism |

| UGT85C2 | Steviol | 14.3 µM[1] | N/A | N/A | ~7.0[2] | ~30-37[2] | Stevia rebaudiana |

| UGT85C2 | UDP-glucose | N/A | N/A | N/A | ~7.0[2] | ~30-37[2] | Stevia rebaudiana |

Table 2: Production Titers of Steviol and Steviol Glycosides in Recombinant Organisms

| Product | Host Organism | Titer (mg/L) | Fermentation Conditions | Reference |

| Steviol | Escherichia coli | 15.47 | Batch fermentation | [1] |

| Steviol | Escherichia coli | 38.4 ± 1.7 | Batch fermentation | [3] |

| Steviol | Saccharomyces cerevisiae | 159.46 | Shake flask | [4] |

| Stevioside | Saccharomyces cerevisiae | 164.89 | Shake flask | [4] |

| Stevioside | Saccharomyces cerevisiae | 1104.49 | 10 L bioreactor with batch feeding | [4] |

| Rebaudioside A | Escherichia coli | 10.03 | Not specified | [4] |

| Rebaudioside A & D | Saccharomyces cerevisiae | 920-1660 (Reb-A), 300-320 (Reb-D) | Fed-batch fermentation | [5] |

Experimental Corner: Protocols for the Bench Scientist

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant UGT85C2 from Escherichia coli

This protocol describes a general method for the expression and purification of His-tagged recombinant UGT85C2, which can be adapted based on specific experimental requirements.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized open reading frame of Stevia rebaudiana UGT85C2 (GenBank Accession: AAR06916.1).

- Clone the UGT85C2 gene into a suitable E. coli expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag (e.g., pET series vectors).

- Verify the construct by DNA sequencing.

2. Expression in E. coli :

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

3. Cell Lysis and Protein Extraction:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Incubate on ice for 30 minutes.

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Purification by Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

- Elute the His-tagged UGT85C2 with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

- Collect the fractions and analyze by SDS-PAGE to assess purity.

5. (Optional) Further Purification and Buffer Exchange:

- For higher purity, fractions containing the recombinant protein can be pooled and further purified by size-exclusion chromatography.

- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

- Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Assay for UGT85C2 Activity

This assay measures the conversion of steviol to this compound.

1. Reaction Mixture (Final Volume: 100 µL):

- 50 mM Tris-HCl buffer (pH 7.0-8.0)

- 10 mM MgCl₂

- 1 mM Dithiothreitol (DTT)

- 2 mM UDP-glucose (UDPG)

- 100 µM Steviol (dissolved in a minimal amount of DMSO or methanol)

- Purified recombinant UGT85C2 (e.g., 1-5 µg)

2. Assay Procedure:

- Combine all reaction components except the enzyme in a microcentrifuge tube.

- Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

- Initiate the reaction by adding the purified UGT85C2 enzyme.

- Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.

- Centrifuge the mixture to pellet any precipitated protein.

3. Product Analysis:

- Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- HPLC Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water (both often with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm.

- Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

4. Calculation of Enzyme Activity:

- Calculate the specific activity of the enzyme as µmol of product formed per minute per mg of protein (U/mg).

Visualizing the Pathway and Workflows

To facilitate a deeper understanding of the processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: The biosynthesis pathway of this compound from GGPP.

Caption: Workflow for recombinant UGT85C2 purification.

Caption: Experimental workflow for the UGT85C2 enzyme assay.

Conclusion

The biosynthesis of this compound represents a critical juncture in the production of natural, high-intensity sweeteners. A detailed understanding of the enzymes involved, their kinetics, and optimal reaction conditions is essential for the metabolic engineering of microbial systems and the optimization of in vitro production processes. This guide provides a foundational resource for researchers and professionals in the field, offering a compilation of current knowledge and practical protocols to accelerate further advancements in the sustainable production of steviol glycosides. Future research should focus on obtaining a more complete kinetic profile of all enzymes in the pathway and on elucidating the regulatory mechanisms that govern the flux towards this compound production.

References

- 1. Pathway mining-based integration of critical enzyme parts for de novo biosynthesis of steviolglycosides sweetener in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redesign and reconstruction of a steviol-biosynthetic pathway for enhanced production of steviol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design for the Complete Synthesis of Stevioside in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013022989A2 - Recombinant production of steviol glycosides - Google Patents [patents.google.com]

The Pharmacological Profile and Initial Bioactivity Screening of Steviolmonoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steviolmonoside, a diterpenoid glycoside and a constituent of the Stevia rebaudiana plant, is gaining attention within the scientific community for its potential therapeutic applications. As a member of the steviol (B1681142) glycoside family, renowned for its non-caloric sweetening properties, this compound's pharmacological profile extends beyond taste modulation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties and initial bioactivity screening. Drawing from studies on closely related steviol glycosides and the aglycone steviol, this document outlines its metabolic fate, interaction with cellular receptors, and preliminary evidence of its anti-cancer, anti-inflammatory, and anti-diabetic potential. Detailed experimental protocols for key bioassays and visualizations of implicated signaling pathways are provided to facilitate further research and drug development efforts in this promising area.

Pharmacological Profile of this compound

The pharmacological profile of this compound is largely inferred from studies on its parent compound, steviol, and other major steviol glycosides like stevioside (B1681144) and rebaudioside A. Following oral administration, steviol glycosides are not readily absorbed in the upper gastrointestinal tract. Instead, they are metabolized by the gut microbiota into the common aglycone, steviol, which is then absorbed.[1][2] Steviol is subsequently metabolized in the liver, primarily through glucuronidation, and excreted in the urine.[3]

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, the general pathway for steviol glycosides provides a reliable model.

| Parameter | Description | Source |

| Absorption | Steviol glycosides are poorly absorbed in their glycosidic form. They are hydrolyzed by colonic bacteria to steviol, which is then absorbed.[1] | [1] |

| Distribution | Absorbed steviol is transported to the liver. | |

| Metabolism | In the liver, steviol undergoes glucuronidation to form steviol glucuronide. | |

| Excretion | Steviol glucuronide is primarily excreted in the urine.[3] | [3] |

Receptor Interaction

This compound, like other steviol glycosides, interacts with taste receptors, contributing to the sensation of sweetness. However, its interactions are not limited to taste perception.

| Receptor | Interaction and Effect | Source |

| Sweet Taste Receptor (T1R2/T1R3) | Binds to the sweet taste receptor, eliciting a sweet taste. Steviol glycosides have been shown to bind to multiple sites on this receptor complex. | [4][5] |

| Bitter Taste Receptors (hT2R4 and hT2R14) | Some steviol glycosides can activate bitter taste receptors, which may contribute to the characteristic aftertaste of some stevia extracts. The interaction is governed by hydrogen bonding and hydrophobic interactions. | [6][7] |

Initial Bioactivity Screening

Preliminary bioactivity screenings, primarily conducted on steviol and other steviol glycosides, suggest that this compound may possess anti-cancer, anti-inflammatory, and anti-diabetic properties.

Anti-Cancer Activity

Studies on steviol and related glycosides have demonstrated cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | Compound Tested | Key Findings | Source |

| Human Osteosarcoma (U2OS, SaOs2) | Steviol | Inhibits proliferation, induces G1 cell cycle arrest, and promotes apoptosis via the mitochondrial pathway (increased Bax/Bcl-2 ratio). | [1][8] |

| Human Gastrointestinal Cancer Cells | Steviol | Inhibits proliferation through a mitochondrial apoptotic pathway. | [4] |

| Breast Cancer (MCF-7) | Steviol Glycoside | Exhibits cytotoxic effects and induces apoptosis. | [6][9] |

| Ovarian Cancer (A2780) | Steviol Glycoside | Exhibits cytotoxic effects. | [6][9] |

Anti-Inflammatory Activity

Steviol and stevioside have been shown to modulate inflammatory pathways.

| Assay/Model | Compound Tested | Key Findings | Source |

| Lipopolysaccharide (LPS)-stimulated THP-1 cells | Stevioside | Suppressed the release of pro-inflammatory cytokines (TNF-α, IL-1β) by interfering with the IKKβ and NF-κB signaling pathway. | [10][11] |

| LPS-stimulated RAW264.7 macrophages | Stevioside | Inhibited the expression of TNF-α, IL-6, and IL-1β by suppressing NF-κB activation and MAPK signaling. | [12] |

| TPA-induced inflammation | Steviol | Inhibited inflammation. | [13] |

| In silico analysis | Stevioside | Demonstrated antagonistic action on TNFR-1 and TLR-4-MD2 pro-inflammatory receptors. | [13] |

Anti-Diabetic Activity

Steviol glycosides have demonstrated insulin-mimetic and glucose-lowering effects in various models.

| Model | Compound Tested | Key Findings | Source |

| Rat Cardiac Fibroblasts | Steviol Glycosides | Increased glucose uptake by activating the PI3K/Akt pathway, leading to GLUT4 translocation to the plasma membrane. | [7] |

| Type 2 Diabetic Rats | Stevioside | Improved insulin (B600854) sensitivity and regulated fasting blood glucose levels. | [5] |

| Skeletal Muscle Cells | Stevioside | Enhanced insulin-mediated glucose uptake. | [14] |

| Alloxan-induced diabetic rats | Stevia Extract | Produced a significant decrease in blood glucose levels. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the bioactivity screening of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from a dose-response curve.[3][16][17]

Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cells at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[1]

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Principle: This assay utilizes a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that of the stimulated control to determine the inhibitory effect.[4][13][18]

PI3K/Akt Signaling Pathway Analysis (Western Blot)

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself. An increase in the phosphorylation of Akt at Ser473 and Thr308 is indicative of pathway activation.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an activator (e.g., insulin) for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt (t-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the t-Akt signal to determine the effect of this compound on Akt phosphorylation.[7][19]

Glucose Uptake Assay (GLUT4 Translocation)

Principle: This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into cells. Increased glucose uptake upon stimulation (e.g., with insulin) is a functional readout of the translocation of the glucose transporter GLUT4 to the plasma membrane.

Protocol:

-

Cell Culture and Differentiation: Culture and differentiate cells that express GLUT4 (e.g., L6 myotubes or 3T3-L1 adipocytes).

-

Serum Starvation: Serum-starve the cells for 2-4 hours to establish a basal state of glucose uptake.

-

Compound Treatment: Pre-treat the cells with this compound for a specified time.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce GLUT4 translocation.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (e.g., 100 µM), and incubate for 10-30 minutes.

-

Washing: Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that of the insulin-stimulated control to assess its effect on glucose uptake.[15][20][21]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds.

Anti-Cancer: Apoptosis Induction Pathway

Caption: Hypothesized apoptotic pathway induced by this compound.

Anti-Inflammatory: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anti-Diabetic: Insulin Signaling Pathway

Caption: this compound's potential role in the insulin signaling pathway.

Conclusion and Future Directions

The available evidence, largely derived from studies on its aglycone steviol and related steviol glycosides, strongly suggests that this compound possesses a promising pharmacological profile with potential therapeutic applications. The initial bioactivity screenings indicate anti-cancer, anti-inflammatory, and anti-diabetic properties, warranting further in-depth investigation.

Future research should focus on isolating and purifying this compound to conduct specific bioactivity assays and elucidate its precise mechanisms of action. Head-to-head comparative studies with other steviol glycosides would be invaluable in determining its relative potency and unique pharmacological characteristics. Furthermore, preclinical in vivo studies are essential to validate the in vitro findings and to assess the safety and efficacy of this compound as a potential therapeutic agent. The detailed protocols and pathway visualizations provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. brieflands.com [brieflands.com]

- 10. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Immunomodulatory Activities of Stevioside and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

- 21. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Molecular Mode of Action of Steviolmonoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steviolmonoside, a steviol (B1681142) glycoside derived from the leaves of Stevia rebaudiana, exerts its biological effects through a multi-faceted molecular mechanism primarily involving the potentiation of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel and interaction with the sweet taste receptor T1R2/T1R3. This technical guide delineates the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mode of action of this compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Steviol glycosides are a class of natural, non-caloric sweeteners that have garnered significant interest for their potential therapeutic applications beyond their sweetening properties. This compound, a key component in the biosynthesis of more complex steviol glycosides, has been shown to modulate cellular signaling pathways involved in taste perception and metabolic regulation. Understanding its molecular mode of action is crucial for the development of novel therapeutics targeting metabolic disorders and for the informed use of stevia-derived products. This guide provides an in-depth analysis of the current scientific understanding of this compound's interactions at the molecular level.

Primary Molecular Targets

The principal molecular targets of this compound and its aglycone, steviol, are the TRPM5 ion channel and the T1R2/T1R3 sweet taste receptor.

Transient Receptor Potential Melastatin 5 (TRPM5)

TRPM5 is a calcium-activated, monovalent-selective cation channel expressed in type II taste receptor cells and pancreatic β-cells.[1][2] Steviol glycosides, including this compound, act as potent potentiators of TRPM5 activity.[1][3] This potentiation leads to an enhancement of the channel's response to intracellular calcium, resulting in increased cation influx and subsequent cell depolarization.

Sweet Taste Receptor (T1R2/T1R3)

The sensation of sweetness is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[4] Steviol glycosides bind to this receptor complex, initiating a conformational change that triggers a downstream signaling cascade, ultimately leading to the perception of a sweet taste.[4]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of steviol and related steviol glycosides with their molecular targets.

| Compound | Target | Parameter | Value | Assay | Reference |

| Steviol | TRPM5 | EC50 (Potentiation) | 690 nM | Patch-clamp on HEK293T cells | [1][3] |

| Rebaudioside A | T1R2/T1R3 | EC50 (Activation) | 14.4 µM | Calcium Mobilization Assay | [4] |

Signaling Pathways

TRPM5-Mediated Signaling

The potentiation of TRPM5 by this compound enhances the influx of Na+ ions in response to elevated intracellular Ca2+. This leads to depolarization of the cell membrane, which in pancreatic β-cells, increases the frequency of action potentials and subsequently enhances glucose-induced insulin (B600854) secretion.[1][2]

T1R2/T1R3-Mediated Sweet Taste Signaling

This compound binds to the T1R2/T1R3 sweet taste receptor, a G protein-coupled receptor. This binding activates a heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium activates TRPM5, leading to cell depolarization and the transmission of the sweet taste signal.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM5 Potentiation

This protocol is adapted from studies investigating the effects of steviol glycosides on TRPM5 channels expressed in HEK293T cells.[1][5]

Objective: To measure the potentiation of TRPM5 channel activity by this compound.

Materials:

-

HEK293T cells stably expressing human TRPM5.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and desired free Ca2+ concentration buffered with EGTA (pH 7.2 with CsOH).

-

This compound stock solution.

Procedure:

-

Culture HEK293T-TRPM5 cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM5 currents.

-

Record baseline TRPM5 currents in the absence of this compound.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record TRPM5 currents in the presence of this compound.

-

Wash out the this compound with the external solution and record recovery currents.

-

Analyze the current amplitudes at specific voltages to determine the degree of potentiation.

Calcium Imaging Assay for T1R2/T1R3 Receptor Activation

This protocol is a generalized procedure based on methods used to assess the function of sweet taste receptors.[6][7][8]

Objective: To measure the activation of the T1R2/T1R3 sweet taste receptor by this compound by monitoring changes in intracellular calcium.

Materials:

-

HEK293 cells transiently or stably co-expressing human T1R2, T1R3, and a G-protein such as Gα15.

-

Cell culture medium (e.g., DMEM).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

This compound stock solution.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Seed the HEK293-T1R2/T1R3/Gα15 cells in a 96-well black-walled, clear-bottom plate.

-

Incubate the cells until they reach confluence.

-

Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in assay buffer containing Pluronic F-127.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the this compound solutions to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

Analyze the change in fluorescence to determine the concentration-response curve and calculate the EC50 value.

Conclusion

This compound exerts its primary molecular effects through the potentiation of the TRPM5 ion channel and the activation of the T1R2/T1R3 sweet taste receptor. The potentiation of TRPM5 provides a mechanism for its potential therapeutic effects in metabolic regulation, particularly in enhancing insulin secretion. Its interaction with the sweet taste receptor underlies its characteristic sweet taste. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for further research into the pharmacological properties of this compound and other steviol glycosides. Future studies should focus on determining the precise binding kinetics of this compound with the T1R2/T1R3 receptor and further exploring its downstream effects in various physiological contexts.

References

- 1. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. researchgate.net [researchgate.net]

- 4. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axolbio.com [axolbio.com]

- 6. US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste - Google Patents [patents.google.com]

- 7. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sweet Taste Receptor Expressed in Pancreatic β-Cells Activates the Calcium and Cyclic AMP Signaling Systems and Stimulates Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in Steviolmonoside Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Steviolmonoside is a foundational molecule in the biosynthesis of various steviol (B1681142) glycosides, natural sweeteners of significant interest to the food, beverage, and pharmaceutical industries. The enzymatic pathway responsible for its synthesis involves a series of highly specific catalytic reactions, beginning with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This technical guide provides a comprehensive overview of the core enzymes involved in the conversion of GGPP to this compound. It details the biosynthetic pathway, summarizes key enzymatic parameters, presents detailed experimental protocols for enzyme characterization, and includes visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the study and manipulation of this important biosynthetic pathway for applications in metabolic engineering and drug development.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of high-intensity, zero-calorie natural sweeteners. Their molecular structure consists of a central steviol aglycone decorated with various sugar moieties. The type and number of these sugars dictate the sweetness profile and sensory properties of each glycoside. This compound, which is steviol with a single glucose molecule attached at the C-13 hydroxyl group, is the initial glycosylated product and the primary precursor for the synthesis of more complex and commercially desirable steviol glycosides like Stevioside and Rebaudioside A.

The production of this compound is a multi-step enzymatic process that begins in the plastids and continues in the endoplasmic reticulum and cytosol of the plant cell. Understanding the key enzymes that catalyze this pathway is crucial for optimizing the production of specific steviol glycosides through metabolic engineering and synthetic biology approaches. This guide focuses on the five critical enzymes that constitute the biosynthetic route from GGPP to this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound from the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), can be divided into two main stages:

-

Formation of the Steviol Aglycone: This four-step process converts the linear GGPP into the tetracyclic diterpenoid core, steviol. These reactions are catalyzed by two terpene cyclases and two cytochrome P450 monooxygenases.

-

Glycosylation of Steviol: In the final step, a glucose moiety is transferred from UDP-glucose to the C-13 hydroxyl group of steviol, forming this compound. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).

The overall pathway is illustrated in the diagram below.

Steviolmonoside: A Pivotal Precursor in the Biosynthesis of Steviol Glycosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Steviol (B1681142) glycosides, the natural sweeteners derived from the plant Stevia rebaudiana, have garnered significant attention in the food, beverage, and pharmaceutical industries due to their high sweetness intensity and low-caloric value. The biosynthesis of this diverse family of compounds originates from the diterpenoid steviol. The initial glycosylation of steviol to form steviolmonoside is a critical and often rate-limiting step, establishing the foundation for the subsequent enzymatic modifications that lead to the wide array of steviol glycosides found in nature. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biosynthetic pathways, enzymatic conversions, and analytical methodologies relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of steviol glycosides.

Introduction

Steviol glycosides are a class of natural products characterized by a steviol aglycone backbone to which various sugar moieties are attached.[1] The number and type of these sugar units determine the sweetness profile and sensory properties of each specific glycoside.[1] this compound, the monoglucosylated form of steviol, is the first key intermediate in the cytosolic glycosylation cascade.[1][2] Its formation is catalyzed by the UDP-dependent glycosyltransferase (UGT) UGT85C2, which attaches a glucose molecule to the C-13 hydroxyl group of steviol.[2] From this pivotal point, further glycosylation steps, mediated by a suite of other UGTs, lead to the production of more complex and commercially significant steviol glycosides such as stevioside (B1681144) and rebaudioside A.[1][3] Understanding the enzymatic conversion of this compound is therefore fundamental to optimizing the production of desired steviol glycosides, whether through plant breeding, microbial fermentation, or in vitro enzymatic synthesis.

Biosynthetic Pathway of Steviol Glycosides from this compound

The conversion of this compound into a variety of other steviol glycosides is a multi-step enzymatic process primarily driven by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically glucose from UDP-glucose, to an acceptor molecule. The core pathway proceeding from this compound is outlined below.

Formation of Steviolbioside (B1681143) and Stevioside

The immediate downstream product of this compound in the main biosynthetic pathway is steviolbioside. This conversion is catalyzed by an as-yet uncharacterized UGT which adds a second glucose molecule to the C-13 attached glucose of this compound.[1][3] Subsequently, the enzyme UGT74G1 catalyzes the addition of a glucose molecule to the C-19 carboxyl group of steviolbioside to produce stevioside, one of the most abundant steviol glycosides in the Stevia leaf.[1][3]

Formation of Rebaudioside A

Stevioside, in turn, serves as the substrate for the synthesis of rebaudioside A, a highly sought-after sweetener due to its favorable taste profile. This conversion is mediated by the enzyme UGT76G1, which adds a glucose molecule to the C-13 bound disaccharide of stevioside.[1][4]

The following diagram illustrates the central biosynthetic pathway starting from steviol.

Caption: Biosynthetic pathway of major steviol glycosides from steviol.

Quantitative Data on Enzymatic Conversions

The efficiency of enzymatic conversions is a critical factor in both in vivo and in vitro production of steviol glycosides. While specific quantitative data for the direct conversion of this compound is limited in publicly available literature, data from related conversions provide valuable insights into reaction yields.

| Precursor | Product | Enzyme System | Key Reaction Parameters | Yield (%) | Reference |

| Stevioside | Rebaudioside A | Recombinant UGT76G1 and AtSUS1 | 2.4 mM Stevioside, 7.2 mM Sucrose, 0.006 mM UDP, 30 h | 78 | [5] |

| Stevioside | Rebaudioside A | Recombinant UGT76G1 | 0.6 mM Stevioside, 0.006 mM UDP, Sucrose (4:1 ratio to stevioside), 20 h | 92 | [1] |

| Stevioside | Steviol | β-glucosidase from Sulfolobus solfataricus | 75°C, 12 h | >98 | [4] |

| Stevioside | Steviolbioside | β-galactosidase from Kluyveromyces lactis | 25 mg/mL Stevioside, 40°C, pH 7.0, 12 h | 96 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic conversion of this compound and the analysis of the resulting products.

Recombinant Enzyme Production and Purification

The production of active UGTs is a prerequisite for in vitro enzymatic assays. A common method involves the expression of recombinant proteins in Escherichia coli.

Protocol for Recombinant UGT Expression and Purification (General)

-

Gene Cloning: The coding sequences for the desired UGTs (e.g., UGT85C2, UGT74G1) are cloned into an appropriate expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

The following diagram outlines a general workflow for recombinant protein production.

Caption: General workflow for recombinant UGT production.

In Vitro Enzymatic Conversion of this compound

This protocol outlines a general procedure for the enzymatic conversion of this compound to other steviol glycosides using purified recombinant UGTs.

Protocol for In Vitro UGT Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

This compound (substrate, e.g., 0.1-1 mM)

-

UDP-Glucose (co-substrate, e.g., 1-5 mM)

-

Purified recombinant UGT enzyme (e.g., 1-10 µg)

-

Make up to a final volume (e.g., 100 µL) with sterile water.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified duration (e.g., 1-24 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile).

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant is then collected for HPLC analysis.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the separation and quantification of steviol glycosides.

Protocol for HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-